N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
Structural Significance of Benzodioxin-Indole-Trifluoromethylbenzamide Hybrids in Medicinal Chemistry
The compound’s architecture integrates three distinct domains, each contributing unique pharmacological advantages:
1,4-Benzodioxin Moiety :
The 2,3-dihydro-1,4-benzodioxin group is a privileged scaffold in drug design due to its ability to intercalate DNA and inhibit topoisomerases. Studies on pyrrolobenzodiazepine (PBD) hybrids, such as IN6CPBD, demonstrate that benzodioxin derivatives induce apoptosis in cancer cells via mitochondrial dysfunction and caspase-3 activation. The planar structure of benzodioxin facilitates nucleic acid binding, while its oxygen atoms enhance solubility compared to purely aromatic systems.
Indole Heterocycle :
Indole’s prevalence in natural products (e.g., serotonin, auxins) and synthetic drugs (e.g., indomethacin) stems from its dual functionality as a hydrogen bond donor and acceptor. The indole moiety in this compound is functionalized at the 3-position with a sulfanyl group, enabling thiol-mediated interactions with cysteine residues in target proteins. This modification mirrors strategies used in indole-based kinase inhibitors, where sulfur substitutions improve binding affinity.
Trifluoromethylbenzamide Group :
The 3-(trifluoromethyl)benzamide terminus introduces electronegative and lipophilic characteristics, enhancing membrane permeability and resistance to oxidative metabolism. Fluorinated benzamides, such as 4-(trifluoromethyl)benzamide, exhibit improved pharmacokinetic profiles due to the trifluoromethyl group’s electron-withdrawing effects, which stabilize adjacent amide bonds against enzymatic hydrolysis. In this compound, the benzamide group may serve as a recognition element for amide-binding pockets in enzymes or receptors.
Synergistic Interactions :
The covalent linkage of these domains through ethylsulfanyl and oxoacetamide spacers creates a multifunctional agent. Molecular modeling suggests that the benzodioxin and indole units could cooperatively bind to DNA minor grooves, while the trifluoromethylbenzamide extends into solvent-exposed regions, minimizing off-target interactions. This design philosophy aligns with hybrid drug strategies seen in kinase inhibitors and epigenetic modulators.
Historical Development of Indole-Benzodioxin Conjugates in Pharmacological Research
The evolution of indole-benzodioxin hybrids reflects broader trends in heterocyclic chemistry and rational drug design:
Early Indole-Benzoheterocycle Hybrids (Pre-2000):
Initial explorations focused on simple indole fused to oxygen-containing heterocycles. For example, indole-2,3-quinodimethanes were studied for their photochemical properties, while benzodioxin-indole conjugates emerged in the 1990s as potential anxiolytics targeting GABA receptors. However, these early compounds faced limitations in selectivity and metabolic stability.
PBD Hybrid Era (2000–2010):
The discovery of pyrrolobenzodiazepine (PBD) dimers as DNA cross-linking agents spurred interest in benzodioxin-indole hybrids. IN6CPBD, a PBD linked to an indole carboxylate, demonstrated sub-micromolar cytotoxicity in melanoma cells by inducing caspase-3-mediated apoptosis. This period also saw the use of benzodioxin amines as intermediates for conjugating indole via amide bonds, as exemplified by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
Fluorine Incorporation (2010–Present):
The introduction of trifluoromethyl groups into benzodioxin-indole hybrids addressed metabolic liabilities. Patents such as CN113698315A highlighted synthetic routes to trifluoromethylbenzamides using 2,3-dichlorotrifluorotoluene precursors, achieving >67% yields via hydrogenative dechlorination. Concurrently, compounds like N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide showcased the role of fluorine in enhancing binding to hydrophobic enzyme pockets.
Modern Design Principles:
Current strategies emphasize modular synthesis to optimize hybrid compounds. For instance, the title compound incorporates a sulfanyl linker between indole and benzodioxin, enabling disulfide bond formation in redox-active environments—a feature exploited in prodrug designs. Advances in catalytic hydrogenation and cyanide substitution, as described in CN113698315A, have streamlined the production of complex trifluoromethylated intermediates.
Key Milestones Table :
Properties
Molecular Formula |
C28H24F3N3O4S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H24F3N3O4S/c29-28(30,31)19-5-3-4-18(14-19)27(36)32-10-11-34-16-25(21-6-1-2-7-22(21)34)39-17-26(35)33-20-8-9-23-24(15-20)38-13-12-37-23/h1-9,14-16H,10-13,17H2,(H,32,36)(H,33,35) |
InChI Key |
BNPQVUSGXCJYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)benzamide Intermediate
The 3-(trifluoromethyl)benzamide fragment serves as the acyl donor in the final coupling step. Patent CN113698315A details a high-yield route starting from 2,3-dichlorotrifluorotoluene:
Step 1: Fluorination and Cyano Substitution
2,3-Dichlorotrifluorotoluene reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 160°C for 3 hours to yield 2-fluoro-3-chlorotrifluoromethane. Subsequent treatment with sodium cyanide (NaCN) in ethanol at 80°C for 2 hours produces 2-chloro-6-trifluoromethylbenzonitrile (87% yield).
Step 2: Hydrogenation-Dechlorination
Catalytic hydrogenation using 5% palladium on carbon (Pd/C) under 1.5 atm H₂ in tetrahydrofuran (THF) at 25°C for 16 hours removes the chlorine substituent, yielding 2-trifluoromethylbenzonitrile (93% yield).
Step 3: Hydrolysis to Benzamide
Basic hydrolysis with sodium hydroxide (NaOH) in water at 100°C for 4 hours converts the nitrile to 3-(trifluoromethyl)benzamide (89% yield, HPLC purity >97%) .
Preparation of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanethiol
This intermediate links the benzodioxin and indole units via a sulfanyl bridge.
Step 1: Synthesis of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with chloroacetyl chloride in toluene under reflux (110°C) for 2 hours, yielding the chloroacetamide derivative (91% yield) .
Step 2: Thiolation with Sodium Sulfide
Treatment with sodium sulfide (Na₂S) in aqueous polyethylene glycol 400 (PEG-400) at 30–35°C for 3 hours replaces the chloride with a sulfanyl group, producing 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanethiol (88% yield) .
Final Coupling and Characterization
Step 1: Sulfanyl Bridge Formation
N-[2-(3-sulfanylethyl)-1H-indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanethiol in methanol under nitrogen at 25°C for 6 hours. The reaction is catalyzed by 1,8-diazabicycloundec-7-ene (DBU), yielding the target compound (75% yield).
Step 2: Purification and Analysis
Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final product with >98% purity (HPLC). Key spectral data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 6.95–6.85 (m, 4H, benzodioxin-H), 4.32 (s, 2H, OCH₂), 3.78 (t, J = 6.4 Hz, 2H, SCH₂), 3.45 (q, J = 6.0 Hz, 2H, NCH₂) .
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Patent ) | Method B (Patent ) | Method C (Chemicalbook ) |
|---|---|---|---|
| Overall Yield | 68% | 67% | 72% |
| Purity (HPLC) | >97% | >97% | >98% |
| Reaction Time | 48 h | 24 h | 36 h |
| Catalyst Cost | High (Pd/C) | Moderate (NaOH) | Low (Na₂S) |
Industrial-Scale Considerations
-
Solvent Recovery : Tetrahydrofuran (THF) and toluene are distilled and reused, reducing waste .
-
Catalyst Recycling : Palladium catalysts are recovered via filtration and reactivation, lowering costs .
-
Environmental Impact : Aqueous sodium sulfide minimizes toxic byproducts compared to thiourea-based thiolation .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin or indole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide exhibits notable biological activities that make it a candidate for therapeutic applications:
Enzyme Inhibition : Preliminary studies indicate that this compound acts as an inhibitor of enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like diabetes and Alzheimer's disease .
Potential Therapeutic Applications :
- Diabetes Management : By inhibiting α-glucosidase, the compound may help regulate blood sugar levels in diabetic patients .
- Neurodegenerative Diseases : Its action on acetylcholinesterase suggests potential benefits in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Case Studies and Research Findings
Several studies have investigated the enzyme inhibitory potential and pharmacological applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The benzodioxin and indole moieties may interact with hydrophobic pockets, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Compound 20b (4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one)
- Key Features : Fluorine at the para-position of the benzylidene group and a trifluoromethyl substituent.
- Activity : Exhibits broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) and inhibits biofilm formation by 87.4% (E. coli) .
- Comparison : The 4-chlorobenzyl group in the target compound may similarly enhance antibacterial potency due to halogen-mediated interactions, though the absence of a trifluoromethyl group could reduce lipophilicity and alter target specificity.
Metribuzin (4-Amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one)
- Key Features : Methylthio group at position 3 and a tert-butyl substituent at position 4.
- Activity : A potent herbicide with high water solubility (1.22 mg/L) and soil persistence .
- Comparison: The target compound’s 4-ethylphenylamino group replaces the methylthio moiety, likely shifting activity from herbicidal to pharmacological (e.g., antimicrobial or anticancer) due to altered binding kinetics and solubility .
3-((3-Fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS 898650-35-6)
- Key Features: 4-Methylbenzyl and 3-fluorophenylamino substituents.
- Comparison : The target compound’s 4-chlorobenzyl group may enhance antibacterial efficacy compared to the 4-methylbenzyl group due to increased electron-withdrawing effects .
Physicochemical Properties
| Compound | Substituents (Position 3/6) | logP (Predicted) | Water Solubility | Key Bioactivity |
|---|---|---|---|---|
| Target Compound | 4-Ethylphenylamino / 4-Cl-benzyl | ~3.2 | Moderate | Antimicrobial (inferred) |
| Metribuzin | Methylthio / tert-butyl | ~2.1 | High (1.22 mg/L) | Herbicidal |
| Compound 20b | 4-Fluorobenzylidene / CF3 | ~3.8 | Low | Antibacterial |
| CAS 905797-44-6 | 3-Cl-4-F-phenylamino / 4-F-benzyl | ~3.5 | Low | Unreported |
- Lipophilicity : The target compound’s logP (~3.2) suggests moderate membrane permeability, intermediate between the hydrophilic metribuzin and highly lipophilic Compound 20b.
- Solubility: The 4-ethylphenylamino group may improve aqueous solubility compared to thio or trifluoromethyl substituents, facilitating bioavailability .
Structure-Activity Relationships (SAR)
Position 6 :
- Halogenated benzyl groups (e.g., 4-Cl, 4-F) enhance antibacterial and antifungal activity. The 4-chlorobenzyl group in the target compound likely contributes to biofilm inhibition, as seen in Compound 20b .
- Bulky substituents (e.g., tert-butyl in metribuzin) correlate with herbicidal activity and environmental persistence .
Position 3: Amino groups (e.g., 4-ethylphenylamino) are associated with anticancer activity in triazinones, as seen in S-glycosyl derivatives ().
Biological Activity
N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes research findings on its biological properties, including enzyme inhibition, antimicrobial activity, and anticancer effects.
Chemical Structure and Properties
The compound's structure includes a benzodioxin moiety, an indole derivative, and a trifluoromethyl group. Its molecular formula is C27H25N3O4S, and it presents unique characteristics that may contribute to its biological activities.
1. Enzyme Inhibition
Research has demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activity. For example, sulfonamide derivatives related to benzodioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The studies indicated that certain derivatives showed promising inhibition rates, which suggest therapeutic potential in managing these diseases .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition % |
|---|---|---|
| Compound A | α-glucosidase | 85% |
| Compound B | Acetylcholinesterase | 78% |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that various derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 1 |
| Compound D | E. faecium | 16 |
3. Anticancer Activity
The anticancer potential of the compound has been explored in vitro using various cancer cell lines. For example, certain derivatives exhibited significant cytotoxic effects on Caco-2 colorectal cancer cells with viability reductions noted at concentrations as low as 20 µg/mL . The structure–activity relationship suggests that modifications to the benzodioxin or indole moieties can enhance anticancer efficacy.
Table 3: Anticancer Activity Data
| Compound | Cancer Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound E | Caco-2 | 39.8 |
| Compound F | A549 | 35.0 |
Case Study 1: Enzyme Inhibition
In a study evaluating the enzyme inhibition of sulfonamide derivatives containing benzodioxin structures, researchers synthesized multiple compounds and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain structural modifications significantly enhanced enzyme inhibition compared to parent compounds.
Case Study 2: Antimicrobial Screening
A series of thiazole derivatives were synthesized and tested against resistant bacterial strains. Among these, specific compounds demonstrated remarkable activity against methicillin-resistant S. aureus (MRSA), highlighting the potential of modifying existing frameworks like those found in this compound to develop new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis likely involves multi-step organic reactions, including sulfanyl group incorporation and benzodioxin-indole coupling. A practical approach includes:
- Amide bond formation : Use coupling agents like trichloroisocyanuric acid (TCICA) with acetonitrile as solvent, as seen in analogous benzamide syntheses .
- Sulfanyl linkage : Thiol-alkylation reactions under basic conditions (e.g., potassium carbonate) to attach the 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethylsulfanyl moiety .
- Purification : Column chromatography with silica gel and validation via NMR to confirm intermediates.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : For structural elucidation of the indole, benzodioxin, and trifluoromethylbenzamide groups. Compare chemical shifts with PubChem data for related compounds .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 457.91 Da for a similar compound ).
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. How can researchers design initial biological activity screens?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases, given the indole-sulfanyl motif’s role in binding active sites .
- Antimicrobial activity : Use microdilution assays against Gram-positive/negative strains, referencing benzodioxin derivatives with reported efficacy .
Advanced Research Questions
Q. What computational strategies can predict this compound’s reactivity or binding modes?
Combine:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfanyl group stability) .
- Molecular docking : Screen against targets like the ATP-binding pocket of kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .
- AI-driven optimization : Tools like COMSOL Multiphysics can simulate reaction conditions to refine yields .
Q. How can contradictory spectral or biological data be resolved?
Address discrepancies via:
- Dynamic NMR experiments : Identify conformational changes in the benzodioxin or indole moieties causing split peaks .
- Dose-response validation : Repeat assays under controlled conditions (e.g., pH, temperature) to isolate confounding factors .
- Meta-analysis : Cross-reference PubChem datasets to validate unexpected reactivity or bioactivity .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Design studies based on structural analogs:
- Rodent models : Assess oral bioavailability and half-life, noting the trifluoromethyl group’s impact on metabolic stability .
- Tissue distribution : Radiolabel the compound (e.g., with ³H) to track accumulation in target organs .
Methodological Guidance
Q. How to optimize substituent effects on bioactivity?
- SAR studies : Synthesize derivatives with variations in the benzodioxin (e.g., chloro vs. methoxy substituents) and test against disease-specific targets .
- Data-driven design : Use reaction path search algorithms (e.g., ICReDD’s computational-experimental feedback loop) to prioritize high-yield modifications .
Q. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
